methyl (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R,4E)-4-(fluoromethylidene)-3-hydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate
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Overview
Description
methyl (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R,4E)-4-(fluoromethylidene)-3-hydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate is a synthetic analog of prostaglandin F2alpha, a naturally occurring prostaglandin involved in various physiological processes such as inflammation, smooth muscle contraction, and regulation of the reproductive system. This compound is characterized by the presence of a fluorine atom at the 16th position and a methylene group, which significantly alters its biological activity and stability compared to its natural counterpart .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R,4E)-4-(fluoromethylidene)-3-hydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate typically involves multiple steps, starting from commercially available prostaglandin F2alpha. The key steps include:
Fluorination: Introduction of the fluorine atom at the 16th position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Methylene Introduction: Addition of a methylene group through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
methyl (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R,4E)-4-(fluoromethylidene)-3-hydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bonds and carbonyl groups can be reduced to alkanes and alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
methyl (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R,4E)-4-(fluoromethylidene)-3-hydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorine substitution on the reactivity and stability of prostaglandins.
Biology: Investigated for its role in modulating inflammatory responses and smooth muscle contraction.
Medicine: Explored for potential therapeutic applications in conditions such as glaucoma, where prostaglandin analogs are used to reduce intraocular pressure.
Mechanism of Action
The mechanism of action of methyl (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R,4E)-4-(fluoromethylidene)-3-hydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate involves binding to prostaglandin receptors, particularly the FP receptor, which is a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways involving the production of second messengers such as inositol triphosphate (IP3) and diacylglycerol (DAG), leading to various physiological effects such as smooth muscle contraction and modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Prostaglandin F2alpha: The natural counterpart with similar biological functions but lower stability and potency.
16-Methylprostaglandin F2alpha: Another synthetic analog with a methyl group at the 16th position, used for comparison in biological studies.
Uniqueness
methyl (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R,4E)-4-(fluoromethylidene)-3-hydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate is unique due to the presence of the fluorine atom, which enhances its metabolic stability and alters its receptor binding affinity, making it a valuable compound for both research and therapeutic applications .
Properties
CAS No. |
73885-87-7 |
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Molecular Formula |
C22H35FO5 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
methyl (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R,4E)-4-(fluoromethylidene)-3-hydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C22H35FO5/c1-3-4-9-16(15-23)19(24)13-12-18-17(20(25)14-21(18)26)10-7-5-6-8-11-22(27)28-2/h5,7,12-13,15,17-21,24-26H,3-4,6,8-11,14H2,1-2H3/b7-5-,13-12+,16-15+/t17-,18-,19-,20+,21-/m1/s1 |
InChI Key |
PIVQWPYRAZTEGX-QFMSOQAKSA-N |
Isomeric SMILES |
CCCC/C(=C\F)/[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC)O)O)O |
SMILES |
CCCCC(=CF)C(C=CC1C(CC(C1CC=CCCCC(=O)OC)O)O)O |
Canonical SMILES |
CCCCC(=CF)C(C=CC1C(CC(C1CC=CCCCC(=O)OC)O)O)O |
Synonyms |
16-fluoromethylenePGF2alpha 16-fluoromethyleneprostaglandin F2alpha |
Origin of Product |
United States |
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